REACTION_CXSMILES
|
[C:1]1([CH2:10][C:11]#[N:12])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]#N>C(O)C.[Ni]>[CH2:10]1[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[CH2:7][CH2:8][NH:12][CH2:11]1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)CC#N)CC#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with shaking for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
had been previously washed with ethanol (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
was then hydrogenated at 50° C. at 50 psi pressure
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of kieselguhr
|
Type
|
WASH
|
Details
|
washed through with ethanol (100 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (100 g)
|
Type
|
WASH
|
Details
|
eluting with 2-10% methanol in CH2Cl2
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CNCCC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |